Technical Guide: Methyl N-acetylanthranilate (CAS No. 2719-08-6)
Technical Guide: Methyl N-acetylanthranilate (CAS No. 2719-08-6)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl N-acetylanthranilate, also known as methyl 2-acetamidobenzoate, is an organic compound with the CAS number 2719-08-6 .[1] It is an ester of N-acetylanthranilic acid and finds applications as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals.[2] This document provides a comprehensive technical overview of its chemical properties, synthesis, and applications, with a focus on its relevance in research and drug development.
Chemical and Physical Properties
Methyl N-acetylanthranilate is a white to off-white crystalline powder. It possesses a mild, fruity, grape-like aroma.[3]
Quantitative Data Summary
The following table summarizes the key quantitative properties of Methyl N-acetylanthranilate.
| Property | Value | Source |
| Identifiers | ||
| CAS Number | 2719-08-6 | [1] |
| Molecular Formula | C₁₀H₁₁NO₃ | [1] |
| IUPAC Name | methyl 2-acetamidobenzoate | [4] |
| Molecular Properties | ||
| Molecular Weight | 193.20 g/mol | [1][4] |
| Monoisotopic Mass | 193.0739 g/mol | [4] |
| Topological Polar Surface Area | 55.4 Ų | [4] |
| Rotatable Bond Count | 3 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Physical Properties | ||
| Physical Description | White to light yellow crystals | |
| Solubility | Slightly soluble in water; Soluble in ethanol | [1][4] |
| logP | 1.65 | [4] |
| Flash Point | > 100.00 °C | [5] |
| Spectroscopic Data | ||
| Mass Spectrum (Molecular Ion) | m/z 193 | |
| ¹H NMR (Predicted) | Aromatic protons: 6.5–8.0 ppm | [1] |
| ¹³C NMR (Predicted) | Carbonyl carbons: ~170 ppm; Aromatic carbons: 110-150 ppm | [1] |
| IR Absorption (C=O stretch) | Ester: ~1730 cm⁻¹; Amide: ~1680 cm⁻¹ | [1] |
Synthesis of Methyl N-acetylanthranilate
There are two primary synthetic routes for the preparation of Methyl N-acetylanthranilate.
Route 1: Esterification of N-acetylanthranilic Acid
This is a direct method involving the Fischer esterification of N-acetylanthranilic acid with methanol, typically in the presence of an acid catalyst.[1]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-acetylanthranilic acid in an excess of methanol.
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Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) to the solution.
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Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
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Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Route 2: N-acetylation of Methyl Anthranilate
An alternative route involves the acetylation of the amino group of methyl anthranilate.
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Reaction Setup: Dissolve methyl anthranilate in a suitable solvent (e.g., dichloromethane or ethyl acetate) in a flask.
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Reagent Addition: Add an acetylating agent, such as acetic anhydride or acetyl chloride, to the solution. A base (e.g., pyridine or triethylamine) may be added to scavenge the acidic byproduct.
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Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.
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Workup: Quench the reaction with water or a dilute aqueous acid solution.
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Extraction: Separate the organic layer and wash it sequentially with water, a dilute solution of sodium bicarbonate, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting solid can be purified by recrystallization.
Applications in Research and Drug Development
While Methyl N-acetylanthranilate is used in the flavor and fragrance industry, its primary significance for this audience lies in its role as a versatile chemical intermediate.[2]
Synthesis of Quinazolinone Derivatives
Methyl N-acetylanthranilate is a key precursor in the synthesis of quinazolinones, a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[6] The synthesis often involves the reaction of the N-acetyl and methyl ester moieties with various reagents to form the pyrimidinone ring.
A common method involves the condensation of Methyl N-acetylanthranilate with a primary amine, which can be facilitated by microwave irradiation to reduce reaction times and improve yields.[6][7]
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Reaction Setup: In a microwave-safe vial, dissolve Methyl N-acetylanthranilate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol.
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Amine Addition: Add the desired primary amine (1.2 equivalents) to the solution.
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Microwave Irradiation: Seal the vial and subject it to microwave irradiation at a temperature between 120-150°C for 15-30 minutes.[6]
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Workup: After cooling, remove the solvent under reduced pressure.
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Purification: The crude product is then purified by reverse-phase High-Performance Liquid Chromatography (HPLC) or column chromatography to yield the desired quinazolinone derivative.[6]
Safety and Handling
Methyl N-acetylanthranilate should be handled in a well-ventilated area.[2] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[2] Store in a cool, dry place away from incompatible materials.[2] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
Methyl N-acetylanthranilate is a valuable compound for synthetic chemists, particularly in the field of medicinal chemistry. Its utility as a precursor for biologically active quinazolinone scaffolds makes it a compound of interest for drug discovery and development programs. The synthetic routes are well-established, and its properties are well-characterized, providing a solid foundation for its use in research.
References
- 1. Methyl N-acetylanthranilate|CAS 2719-08-6 [benchchem.com]
- 2. Methyl 2-acetamidobenzoate (cas 2719-08-6) | Aroma & Intermediate Chemical [chemicalbull.com]
- 3. guidechem.com [guidechem.com]
- 4. Methyl n-acetylanthranilate | C10H11NO3 | CID 17623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acetyl methyl anthranilate, 2719-08-6 [thegoodscentscompany.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
